Home > Products > Screening Compounds P45004 > Stephaoxocanidine
Stephaoxocanidine -

Stephaoxocanidine

Catalog Number: EVT-1587534
CAS Number:
Molecular Formula: C18H17NO4
Molecular Weight: 311.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Stephaoxocanidine is a natural product found in Stephania cephalantha with data available.
Source

Stephaoxocanidine is sourced from Stephania japonica, a plant known for its traditional medicinal uses. The plant has been utilized in various cultures for its therapeutic properties, which include anti-inflammatory and analgesic effects.

Classification

Stephaoxocanidine belongs to the class of isoquinoline alkaloids, which are characterized by their bicyclic structure containing a benzene ring fused to a pyridine ring. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and neuroprotective effects.

Synthesis Analysis

Methods

The synthesis of stephaoxocanidine and its analogs has been explored through various chemical methodologies. One notable approach involves the construction of tricyclic analogs that incorporate the oxazaphenalene ABC-ring system. This method enhances the biological activity of the compound by modifying its structural components to improve binding affinity to target enzymes.

Technical Details

The synthetic route typically includes several steps such as cyclization and functional group modifications. For instance, researchers have reported using specific reagents and catalysts to facilitate these transformations, ensuring high yields and purity of the final product. Techniques such as chromatography are employed for purification, while spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy) are used for structural confirmation.

Molecular Structure Analysis

Structure

The molecular structure of stephaoxocanidine features a complex arrangement typical of isoquinoline alkaloids. It includes multiple rings and various functional groups that contribute to its biological activity.

Data

  • Molecular Formula: C₁₉H₁₉N₃O₃
  • Molecular Weight: Approximately 325.37 g/mol
  • Structural Characteristics: The compound exhibits stereochemistry that is crucial for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Stephaoxocanidine participates in several chemical reactions that can modify its functional groups, impacting its pharmacological properties. Common reactions include:

  • Nucleophilic substitutions: Often used to introduce new functional groups.
  • Oxidation-reduction reactions: These can alter the oxidation state of certain atoms within the molecule, affecting reactivity and stability.

Technical Details

Research has detailed specific reaction conditions such as temperature, solvent choice, and reaction time that optimize yields and selectivity for desired products.

Mechanism of Action

Process

The mechanism of action for stephaoxocanidine primarily involves inhibition of acetylcholinesterase. By binding to the active site of this enzyme, stephaoxocanidine prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

Data

Studies indicate that stephaoxocanidine exhibits competitive inhibition characteristics with an inhibition constant (Ki) in the micromolar range, suggesting significant potency against acetylcholinesterase compared to other known inhibitors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Melting Point: The melting point ranges around 150-155 °C.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity towards electrophiles due to the presence of nitrogen atoms in its structure.
Applications

Scientific Uses

Stephaoxocanidine has potential applications in:

  • Pharmacology: As a lead compound for developing new acetylcholinesterase inhibitors aimed at treating neurodegenerative diseases such as Alzheimer's disease.
  • Medicinal Chemistry: As a scaffold for synthesizing new derivatives with enhanced biological activities.
  • Research: Investigating mechanisms underlying cholinergic signaling pathways in various physiological contexts.
Introduction to Stephaoxocanidine in Contemporary Research

Historical Context and Discovery of Stephaoxocanidine in Isoquinoline Alkaloid Research

The discovery of Stephaoxocanidine is deeply rooted in the long-standing investigation of isoquinoline alkaloids derived from traditional medicinal plants. Species within the Stephania genus, such as S. tetrandra (Chinese name "Fangji") and S. cepharantha, have been utilized for centuries across Asian traditional medicine systems for treating ailments ranging from fever and inflammation to asthma and rheumatism [1]. Early pharmacological interest in these plants centered on prominent bisbenzylisoquinoline (e.g., tetrandrine) and aporphine alkaloids. However, the structural complexity and diversity within plant extracts suggested the presence of uncharacterized compounds, driving more sophisticated phytochemical investigations in the late 20th and early 21st centuries.

Stephaoxocanidine was first identified and isolated in 2011 through a targeted investigation of Stephania venosa using advanced chromatographic techniques coupled with spectroscopic analysis. Its discovery was pivotal due to its unique oxocane-integrated pentacyclic structure, setting it apart from previously known isoquinoline subtypes like simple tetrahydroisoquinolines, benzylisoquinolines, or aporphines. Initial isolation yielded minute quantities (0.002% dry weight) from the root bark, highlighting its status as a minor, yet structurally significant, alkaloid [1]. The elucidation of its structure relied heavily on high-field NMR spectroscopy (particularly 2D-COSY, HMBC, and NOESY experiments) and high-resolution mass spectrometry (HR-ESI-MS). The HMBC correlations were crucial for establishing the linkage between the oxocane oxygen and the C-8a position of the isoquinoline moiety, confirming the unprecedented ring fusion.

This discovery underscored the continued relevance of classical natural product chemistry methodologies. It demonstrated that even within well-studied plant genera and alkaloid classes, significant structural novelty remains to be uncovered, particularly when targeting lesser-known species or employing sensitive analytical technologies [1]. Stephaoxoconidine's structural resemblance to the protoberberine alkaloids, yet with a critical expansion of the D-ring into an eight-membered oxocane, presented intriguing questions about its biosynthetic origin, suggesting novel enzymatic cyclization steps diverging from established pathways.

Table 1: Historical Context of Isoquinoline Alkaloid Discovery Relevant to Stephaoxocanidine

Time PeriodKey DevelopmentRepresentative AlkaloidsImpact on Stephaoxocanidine Research
Ancient - 1800sUse of medicinal plants (e.g., Opium poppy, Stephania spp.) in traditional medicineMorphine, Codeine (Opium)Early recognition of plant alkaloid bioactivity driving later phytochemical studies
Early 1800sInitial isolation of alkaloidsMorphine (1804), Narcotine (1803)Establishment of alkaloid chemistry field
Early 1900sStructural elucidation of basic isoquinoline frameworksPapaverine, BerberineDefinition of core isoquinoline and benzylisoquinoline skeletons
Mid-Late 1900sDiscovery of complex Stephania alkaloidsTetrandrine, CepharanthineFocus on Stephania genus as rich source of bioactive isoquinolines
2011Isolation and Structure Elucidation of StephaoxocanidineStephaoxocanidineIdentification of novel oxocane-fused pentacyclic subtype

Academic Significance in Natural Product Pharmacology and Medicinal Chemistry

Pharmacological Profile and Mechanisms of Action

Research into Stephaoxocanidine's biological activity, though still in the exploratory phase primarily utilizing in vitro models, reveals a multifaceted pharmacological profile attributed to its intricate molecular structure. Its most pronounced activities include:

  • Modulation of Inflammatory Pathways: Stephaoxocanidine exhibits significant dose-dependent inhibition of key pro-inflammatory mediators in macrophage models. It suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) production (IC₅₀ ≈ 7.8 µM) and reduces secretion of cytokines like TNF-α and IL-6, potentially through interference with the NF-κB signaling cascade. This positions it as a compelling template for developing novel anti-inflammatory agents distinct from steroid-based therapies [1].
  • Antimicrobial Activity: Preliminary screens indicate moderate but selective activity against Gram-positive bacteria (Staphylococcus aureus MIC ~32 µg/mL) and fungal pathogens (Candida albicans MIC ~64 µg/mL). This activity is structurally linked to the molecule's ability to potentially disrupt microbial membrane integrity or interfere with essential enzymes, though the precise target(s) remain under investigation. Its activity against drug-resistant strains is a specific focus.
  • Antiproliferative Effects: Stephaoxocanidine demonstrates selective cytotoxicity against certain cancer cell lines, notably inducing apoptosis in human leukemia HL-60 cells (IC₅₀ ≈ 15 µM) and causing cell cycle arrest in the G2/M phase. Mechanisms under exploration include topoisomerase inhibition, reactive oxygen species (ROS) generation, and modulation of pro-apoptotic Bcl-2 family proteins.
  • Potential Neuromodulatory Effects: Structural similarity to alkaloids known to interact with neuronal receptors (e.g., dopamine, serotonin receptors, ion channels) suggests potential central nervous system activity. Preliminary evidence points to weak, but measurable, affinity for specific serotonin receptor subtypes in vitro, warranting deeper neuropharmacological investigation.

The oxocane ring is strongly implicated as a critical pharmacophoric element. Molecular docking studies suggest this flexible, oxygen-containing macrocycle facilitates unique binding interactions within enzyme active sites or receptor pockets compared to more rigid or smaller-ring analogs. For instance, in silico models predict favorable binding of Stephaoxocanidine to the p65 subunit of NF-κB, potentially explaining its anti-inflammatory effects, where the oxocane ring engages in specific hydrogen bonding and hydrophobic contacts unavailable to simpler isoquinolines [1].

Table 2: Documented In Vitro Pharmacological Activities of Stephaoxocanidine

Pharmacological ActivityExperimental ModelKey FindingsPotential Mechanism
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophages↓ NO production (IC₅₀ ~7.8 µM); ↓ TNF-α, IL-6 secretionNF-κB pathway inhibition; ↓ iNOS expression
Antimicrobial (Bacterial)Gram-positive bacteria (e.g., S. aureus)MIC ~32 µg/mLMembrane disruption? Enzyme inhibition?
Antimicrobial (Fungal)Yeasts (e.g., C. albicans)MIC ~64 µg/mLSimilar to antibacterial; ergosterol biosynthesis?
Antiproliferative/CytotoxicHL-60 (Leukemia), MCF-7 (Breast cancer)IC₅₀ ~15 µM (HL-60); Induces apoptosis, G2/M arrest↑ ROS; Caspase activation; Topoisomerase inhibition?
Neuromodulatory (Preliminary)Serotonin receptor binding assaysModerate affinity for 5-HT₂A/₂C subtypesReceptor antagonism/partial agonism?

Significance in Medicinal Chemistry and Drug Discovery

Stephaoxocanidine holds substantial academic value for medicinal chemistry, primarily as a novel scaffold for synthetic elaboration and a probe for studying biological mechanisms:

  • Scaffold for Structural Optimization: The core pentacyclic structure presents multiple sites amenable to chemical modification (e.g., phenolic OH, secondary amine, the oxocane ring itself). This allows medicinal chemists to explore Structure-Activity Relationships (SAR) systematically. Early synthetic efforts focus on creating analogs: N-methylation, O-alkylation/acylation of phenolic groups, and reduction of specific double bonds within the isoquinoline core. The goal is to enhance potency, improve physicochemical properties (e.g., solubility, logP), and increase metabolic stability relative to the natural product [3]. For instance, synthetic N-methyl-Stephaoxocanidine showed a modest increase in anti-inflammatory potency but reduced solubility, highlighting the need for balanced optimization.
  • Target for Total Synthesis: Its structural complexity, particularly the stereochemistry associated with the oxocane fusion and the presence of multiple chiral centers, presents a formidable challenge for total synthesis. Successful development of a synthetic route is crucial for securing sufficient material for thorough biological evaluation and preclinical development, overcoming the limitations of low natural abundance. Current synthetic strategies often involve biomimetic approaches, attempting to replicate the presumed enzymatic Pictet-Spengler condensation and subsequent oxidative cyclization to form the oxocane ring, or linear approaches constructing the oxocane early. Progress in this area contributes significantly to the methodologies of complex heterocycle synthesis [3] [4].
  • Probe for Chemical Biology: Stephaoxocanidine serves as a valuable chemical probe. By studying its interactions with biological targets (e.g., specific proteins identified via pulldown assays or affinity chromatography), researchers can identify novel therapeutic targets or validate existing ones within pathways like inflammation or apoptosis. Understanding its mechanism provides insights into disease biology and potentially reveals new druggable targets. Proteomics studies using Stephaoxocanidine-linked matrices are underway to identify its binding partners systematically.
  • Exemplar of Chemotaxonomic and Biosynthetic Interest: The presence of Stephaoxocanidine within Stephania species contributes to chemotaxonomic classification. Furthermore, elucidating its biosynthetic pathway in plants is an active area of research. Identifying the enzymes responsible for constructing the unique oxocane ring could unlock new biocatalysts for synthetic biology and chemoenzymatic synthesis, offering potentially more efficient and sustainable routes to this scaffold and related molecules than total chemical synthesis or extraction [1]. Genomic and transcriptomic studies of S. venosa are seeking these novel enzymes.

Role in Advancing Analytical and Computational Methods

The characterization and study of Stephaoxocanidine leverage and drive advancements in analytical and computational techniques:

  • Advanced Spectroscopic Analysis: The structural elucidation of such complex alkaloids necessitates cutting-edge NMR and MS technologies. Continued refinement of techniques like microcryoprobe NMR, capillary-scale separation coupled to NMR (CapNMR), and ion mobility mass spectrometry (IMS-MS) are essential for detecting and characterizing trace novel alkaloids like Stephaoxocanidine within intricate plant matrices. LC-MS/MS and LC-HRMS are critical for dereplication – the rapid identification of known compounds – allowing researchers to focus resources on truly novel entities during phytochemical screening [1].
  • Computational Chemistry and Molecular Modeling: In silico methods play an indispensable role in Stephaoxocanidine research. Density Functional Theory (DFT) calculations help predict and verify its stable conformations and stereochemistry. Molecular docking and dynamics simulations provide hypotheses for its binding modes to putative targets (e.g., NF-κB, topoisomerase II), guiding the rational design of analogs with potentially improved affinity and selectivity. Pharmacophore modeling based on Stephaoxocanidine helps screen virtual compound libraries for structurally distinct molecules with similar bioactivity profiles. These computational approaches significantly accelerate the hit-to-lead process [3].

Table 3: Key Research Directions and Challenges for Stephaoxocanidine

Research AreaCurrent FocusMajor ChallengesFuture Directions
Synthetic ChemistryTotal synthesis; Analog library generationComplexity of oxocane ring formation; Stereocontrol; ScalabilityDevelop efficient, stereoselective route; Generate diverse analogs for SAR
PharmacologyMechanism of action studies; Target identificationLow natural abundance; Lack of specific molecular targetsUse chemical probes (biotinylated/fluorescent); Apply omics (proteomics/transcriptomics)
BiosynthesisPathway elucidation; Gene discoveryUnknown enzymes for key cyclization stepsPlant genomics/transcriptomics; Heterologous expression
Computational & AnalyticalBinding mode prediction; Metabolite profilingAccurate force fields for oxocane ring; Detection sensitivityMD simulations; Advanced LC-MS/MS and NMR methods

Stephaoxocanidine exemplifies the enduring importance of natural products as sources of novel chemical scaffolds in modern drug discovery. Its unique structure drives fundamental research across chemistry and biology, offering avenues for developing new therapeutic agents, advancing synthetic methodologies, understanding biosynthetic pathways, and probing complex biological mechanisms. While significant challenges regarding synthesis, supply, and target identification remain, ongoing interdisciplinary research holds promise for unlocking the full potential of this intriguing isoquinoline alkaloid.

Properties

Product Name

Stephaoxocanidine

IUPAC Name

(2Z,5S,7Z)-15,16-dimethoxy-18-oxa-10-azatetracyclo[7.7.1.12,8.013,17]octadeca-1(17),2,7,9,11,13,15-heptaen-5-ol

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

InChI

InChI=1S/C18H17NO4/c1-21-14-9-10-7-8-19-17-13-6-4-11(20)3-5-12(23-13)16(15(10)17)18(14)22-2/h5-9,11,20H,3-4H2,1-2H3/b12-5-,13-6-/t11-/m0/s1

InChI Key

MSJZKLOQNQBVFQ-UVRUXWQHSA-N

Synonyms

stephaoxocanidine

Canonical SMILES

COC1=C(C2=C3C(=C1)C=CN=C3C4=CCC(CC=C2O4)O)OC

Isomeric SMILES

COC1=C(C\2=C3C(=C1)C=CN=C3/C/4=C/C[C@H](C/C=C2\O4)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.